molecular formula C10H10O4 B14907048 (S)-7,8-Dihydroxy-3-methylisochroman-4-one

(S)-7,8-Dihydroxy-3-methylisochroman-4-one

Cat. No.: B14907048
M. Wt: 194.18 g/mol
InChI Key: XMPDGGPOGJOFIJ-YFKPBYRVSA-N
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Description

(S)-7,8-Dihydroxy-3-methylisochroman-4-one is a chiral organic compound with a unique structure that includes two hydroxyl groups and a methyl group attached to an isochromanone core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7,8-Dihydroxy-3-methylisochroman-4-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.

    Oxidation: The precursor undergoes oxidation to introduce hydroxyl groups at the desired positions.

    Cyclization: The oxidized intermediate is then subjected to cyclization to form the isochromanone core.

    Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(S)-7,8-Dihydroxy-3-methylisochroman-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

(S)-7,8-Dihydroxy-3-methylisochroman-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-7,8-Dihydroxy-3-methylisochroman-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways: It may modulate signaling pathways related to oxidative stress, inflammation, and cell survival.

Comparison with Similar Compounds

Similar Compounds

    ®-7,8-Dihydroxy-3-methylisochroman-4-one: The enantiomer of the compound with different biological activities.

    Isochromanone Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

(S)-7,8-Dihydroxy-3-methylisochroman-4-one is unique due to its specific chiral configuration and the presence of hydroxyl groups, which contribute to its distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

(3S)-7,8-dihydroxy-3-methyl-1H-isochromen-4-one

InChI

InChI=1S/C10H10O4/c1-5-9(12)6-2-3-8(11)10(13)7(6)4-14-5/h2-3,5,11,13H,4H2,1H3/t5-/m0/s1

InChI Key

XMPDGGPOGJOFIJ-YFKPBYRVSA-N

Isomeric SMILES

C[C@H]1C(=O)C2=C(CO1)C(=C(C=C2)O)O

Canonical SMILES

CC1C(=O)C2=C(CO1)C(=C(C=C2)O)O

Origin of Product

United States

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